1-Amino-1-(3-bromophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-amino-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 |
InChI Key |
PAGDUQZADLZDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)N)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring Opening of 3-Bromophenyl Epoxides with Ammonia or Amines
A common and effective method for synthesizing this compound involves the nucleophilic ring opening of epoxides derived from 3-bromophenyl-substituted epoxides. This approach typically proceeds as follows:
- Starting Material: 3-bromophenyl-substituted epoxides (e.g., 1,2-epoxy-3-bromophenylpropanes).
- Nucleophile: Ammonia or primary amines.
- Reaction Conditions: The epoxide is treated with ammonia or an amine under mild conditions, often in methanol or dichloromethane, sometimes catalyzed by Lewis acids or bases to facilitate ring opening.
- Outcome: The nucleophile attacks the less hindered carbon of the epoxide, resulting in the formation of the β-amino alcohol, this compound.
This method is supported by detailed experimental procedures reported in the literature, where the crude product is purified by silica gel column chromatography using solvent systems such as petroleum ether and ethyl acetate with triethylamine additives to improve separation efficiency. Yields are generally high, with purity confirmed by NMR and HR-MS analysis.
Reduction of Nitroalkene or Nitroalcohol Intermediates
Another approach involves the synthesis of nitroalkene or nitroalcohol intermediates from 3-bromobenzaldehyde derivatives, followed by reduction to the amino alcohol:
- Step 1: Condensation of 3-bromobenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate.
- Step 2: Reduction of the nitro group and the alkene or alcohol functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the target amino alcohol.
This method is advantageous for controlling stereochemistry and can be adapted for asymmetric synthesis when chiral catalysts or auxiliaries are employed.
Direct Reductive Amination of 3-Bromopropan-2-one Derivatives
Direct reductive amination is a streamlined method for preparing amino alcohols:
- Starting Material: 3-bromopropan-2-one or related ketone derivatives.
- Reagents: Ammonia or primary amines and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Procedure: The ketone reacts with ammonia/amine to form an imine intermediate, which is subsequently reduced to the amino alcohol.
This method is efficient and scalable, often used in industrial settings, with reaction parameters optimized for maximum yield and purity.
Reaction Conditions and Purification
| Method | Solvents | Temperature | Purification Techniques | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide ring opening | Methanol, dichloromethane | 0°C to room temp | Silica gel chromatography (petroleum ether/ethyl acetate/triethylamine) | 85-95 | Mild conditions, high regioselectivity |
| Nitroalkene reduction | Ethanol, THF | Reflux to 0°C | Column chromatography | 70-85 | Allows stereochemical control |
| Reductive amination | Water, organic solvents (MeOH) | Room temp to mild heating | Crystallization or chromatography | 80-90 | Suitable for scale-up |
The purification of this compound typically involves flash chromatography on silica gel using gradients of ethyl acetate and hexanes, sometimes with triethylamine to prevent amine protonation and tailing during separation.
Research Findings and Optimization
- Catalyst Use: The use of Lewis acids such as cerium chloride (CeCl3·7H2O) in combination with sodium borohydride has been shown to improve the reduction step efficiency and selectivity in epoxide ring-opening pathways.
- Stereochemistry: Chiral catalysts and auxiliaries enable asymmetric synthesis routes, yielding enantiomerically enriched amino alcohols, which are crucial for pharmaceutical applications.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and NMR spectroscopy are standard tools to monitor reaction progress and confirm product purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Intermediates | Advantages | Disadvantages |
|---|---|---|---|
| Epoxide ring opening | 3-bromophenyl epoxide + NH3/amine | High regioselectivity, mild conditions | Requires preparation of epoxide |
| Nitroalkene intermediate reduction | 3-bromobenzaldehyde + nitromethane + reducing agent | Control over stereochemistry | Multi-step, sensitive to conditions |
| Reductive amination | 3-bromopropan-2-one + NH3 + reducing agent | Direct, scalable | May require careful control of reduction |
Chemical Reactions Analysis
1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Amino-1-(3-bromophenyl)propan-2-OL has been studied for its potential therapeutic applications. Its unique structure suggests interactions with neurotransmitter systems, which could lead to novel treatments for neurological disorders.
Case Study: Neurotransmitter Modulation
Research indicates that this compound may influence levels of key neurotransmitters, providing a basis for exploring its use in treating conditions such as depression and anxiety disorders.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole | 16 | Mycobacterium tuberculosis |
| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
Organic Synthesis
In organic chemistry, the compound serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and reductions.
Table 3: Reactions Involving this compound
| Reaction Type | Description | Example |
|---|---|---|
| Nucleophilic Substitution | Substitutes bromine with other nucleophiles | |
| Reduction | Converts ketones or aldehydes to alcohols |
Material Science Applications
The compound's properties make it suitable for use in developing new materials, including polymers and coatings that require enhanced stability and resistance to corrosion.
Case Study: Corrosion Inhibition
Studies have demonstrated that formulations containing this compound can effectively inhibit corrosion in metal substrates, suggesting its potential in protective coatings.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Analogues
a. (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3)
b. (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)
- Structure : Chlorophenyl instead of bromophenyl.
- Activity : Lower cytotoxicity (LC₅₀ = 1,484.75 μg/mL) compared to brominated analogues .
- Comparison : Bromine’s larger atomic size and higher electronegativity may improve lipophilicity and membrane penetration, explaining the enhanced bioactivity of bromophenyl derivatives .
Amino Alcohol Derivatives
a. (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-ol
- Structure : Tert-butyl substituent replaces bromine.
- Properties: Larger steric bulk (C₁₃H₂₁NO) may reduce solubility but enhance selectivity in receptor interactions. No direct bioactivity data are available, but the tert-butyl group is often used to modulate metabolic stability .
b. (R)-1-Amino-1-(3′-pyridyl)methylphosphonic Acid
- Structure : Phosphonic acid and pyridyl groups instead of bromophenyl and hydroxyl.
- Activity: Demonstrated stereochemical specificity via optical rotation ([α]D = +2.8°). The phosphonic acid group confers acidity, influencing binding to metal-dependent enzymes, unlike the neutral amino alcohol .
Functional Group Variants
a. 1-(3-Aminophenyl)propan-1-one
b. Propan-2-ol (Isopropyl Alcohol)
- Structure: Simple alcohol without aromatic or amino groups.
- Properties: Lower boiling point (~80°C) and higher volatility compared to 1-amino-1-(3-bromophenyl)propan-2-ol, which has a bulkier structure and higher predicted boiling point (~359.7°C for methyl-substituted analogue) .
Research Implications and Gaps
- Halogen Effects : Bromine substitution correlates with improved cytotoxicity compared to chlorine, but stability and synthesis challenges limit application .
- Stereochemistry : The (1S,2R) configuration is critical for activity, yet few studies explore its enantiomeric selectivity.
- Functional Group Trade-offs : Hydroxyl groups enhance solubility and binding, while ketones or phosphonic acids may improve reactivity or enzyme inhibition .
Biological Activity
1-Amino-1-(3-bromophenyl)propan-2-OL, a chiral compound with the molecular formula C₉H₁₂BrNO, exhibits significant biological activity due to its unique structural features. This compound includes an amino group, a hydroxyl group, and a brominated aromatic ring, which facilitate various interactions with biological macromolecules. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Structural Characteristics
The compound's stereochemistry plays a vital role in its biological interactions. The presence of the amino group allows for hydrogen bonding with enzymes and receptors, while the bromophenyl moiety engages in hydrophobic interactions. These interactions are essential for modulating enzyme activity and influencing receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| Chiral Centers | 1 |
| Functional Groups | Amino, Hydroxyl |
Enzyme Modulation
Research indicates that this compound can modulate the activity of specific enzymes. Its ability to form hydrogen bonds enhances its interaction with active sites of enzymes, potentially leading to altered catalytic efficiency. This modulation is significant in pharmacological contexts, where enzyme inhibitors or activators are often sought for therapeutic purposes.
Receptor Binding
The compound's structural characteristics allow it to bind to various receptors. Studies suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. The bromophenyl group enhances lipophilicity, which may improve membrane permeability and receptor access.
Case Studies
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Antidepressant Activity : A study focused on similar phenylaminopropanol derivatives showed that they could act as modulators of norepinephrine and serotonin activities, suggesting potential antidepressant effects. The structural similarities indicate that this compound may exhibit comparable properties .
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Neuroprotective Effects : Research on derivatives has revealed neuroprotective activities, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its relevance in neurological applications .
Comparative Analysis with Similar Compounds
To better understand the unique profile of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL | Similar chiral configuration | Different biological activities due to stereochemistry |
| (1R)-1-Amino-1-(3-bromophenyl)propan-2-OL | Enantiomer with opposite configuration | May exhibit distinct pharmacological effects |
| (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL | Bromine at 4-position | Variation in reactivity and biological interactions |
| (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL | Chlorine substitution instead of bromine | Different halogen may influence binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
